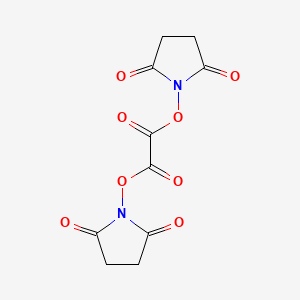

Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Description

Contextualizing Bis(2,5-dioxopyrrolidin-1-yl) oxalate (B1200264) within N-Hydroxysuccinimide Ester Chemistry

The functionality of Bis(2,5-dioxopyrrolidin-1-yl) oxalate is rooted in the principles of N-Hydroxysuccinimide (NHS) ester chemistry. NHS esters are a class of activated esters that serve as powerful tools for coupling carboxylic acids with primary amines. medchemexpress.comwikipedia.orguni.lu In a typical reaction, a carboxylic acid is activated by N-hydroxysuccinimide, often with the aid of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), to form an NHS ester. medchemexpress.comuni.lu This resulting ester is significantly more reactive towards nucleophilic attack by primary amines than the original carboxylic acid, which would typically just form a salt. uni.lu

The reaction between an NHS ester and an amine proceeds efficiently under mild, slightly alkaline conditions (pH 7-9) to form a highly stable amide bond, releasing the water-soluble and easily removable N-hydroxysuccinimide byproduct. wikipedia.orggoogle.com this compound is a quintessential example of a homobifunctional NHS ester. It acts as a pre-activated form of oxalic acid, bearing two NHS ester functionalities, which allows it to act as a linker, covalently connecting two amine-containing molecules. chemdad.com

Historical Development and Significance in Organic Synthesis

The widespread use of NHS esters in synthesis began in the 1960s. In 1963, Anderson and colleagues introduced N-hydroxysuccinimide esters as highly effective activating agents for peptide synthesis. wikipedia.orgchemimpex.com These reagents offered significant advantages over previous methods, such as p-nitrophenyl esters, due to their high reactivity, the crystallinity of the activated esters, and the convenient removal of the water-soluble NHS byproduct. wikipedia.orgchemimpex.com

This foundational work paved the way for the development of a vast array of NHS-ester-containing molecules, including homobifunctional crosslinkers designed to study protein interactions and create complex molecular architectures. glpbio.com this compound emerged from this evolution as a specialized reagent. In organic synthesis, it serves not only as a crosslinker but also as a mild surrogate for oxalyl chloride, enabling activation and coupling reactions under less harsh conditions. thermofisher.com Its significance lies in its ability to introduce a short, rigid oxalate linker between two molecules, a structural feature that can be critical in probing molecular interactions and constructing specific polymeric materials. chemdad.com

Comparative Analysis with Structurally Related N-Hydroxysuccinimide Esters

The utility of a specific NHS ester is largely defined by the nature of the spacer arm that connects its reactive groups. A comparison of this compound with other di-NHS esters reveals a spectrum of functionalities tailored for different applications.

A prominent example of a succinate (B1194679) derivative is Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate (DSS). glpbio.comnih.gov This crosslinker is based on a succinic acid backbone and possesses an 8-atom spacer arm. glpbio.com Unlike the rigid oxalate linker in DSO, the aliphatic chain of DSS provides more flexibility. DSS is membrane-permeable, allowing for intracellular crosslinking, and exhibits a hydrolysis half-life of 4-5 hours at pH 7 and 0°C, which permits controlled reaction times. glpbio.com It is widely used to stabilize protein complexes and study protein-protein interactions. medchemexpress.comglpbio.com

A key example in this category is 3,3′-dithiobis(succinimidyl) propionate (B1217596) (DSP), also known as Lomant's Reagent. DSP is a homobifunctional, amine-reactive crosslinker that is frequently used to functionalize surfaces for the immobilization of biomolecules. Its defining feature is the disulfide bond within its spacer arm. This bond can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), making DSP a reversible or "cleavable" crosslinker. This property is invaluable for applications where the linked molecules need to be separated after the crosslinking has served its purpose, such as in certain protein interaction analyses.

Long-chain aliphatic di-NHS esters are characterized by their hydrophobicity and extended spacer arms. A representative compound of this class is Disuccinimidyl sebacate (B1225510) (DSSeb), derived from the C10 dicarboxylic sebacic acid. chemdad.comglpbio.com Reagents like DSSeb are valued for their ability to span larger distances between target functional groups. The long, hydrophobic alkyl chain enhances compatibility with non-polar environments, such as lipid bilayers, but can reduce solubility in aqueous solutions. glpbio.com These crosslinkers are employed in the synthesis of biodegradable polymers, the development of drug delivery systems, and tissue engineering, where the length and nature of the linker are critical for creating materials with specific properties.

N,N′-Disuccinimidyl carbonate (DSC) is structurally distinct from the dicarboxylic acid-based esters discussed above. Instead of linking two molecules with an acyl group, DSC acts as a coupling reagent, often considered a safer, solid alternative to phosgene. It is used to activate molecules containing hydroxyl or amine groups, converting them into reactive N-hydroxysuccinimidyl carbonates and carbamates, respectively. These activated intermediates can then react with primary amines to form stable carbonate or urea (B33335) linkages. This makes DSC an exceptionally versatile reagent in organic synthesis for creating a different class of chemical bonds compared to traditional di-NHS esters.

Data Tables

Table 1: Properties of this compound and Related Crosslinkers

| Feature | This compound (DSO) | Bis(2,5-dioxopyrrolidin-1-yl) succinate (DSS) | 3,3′-dithiobis(succinimidyl) propionate (DSP) | Disuccinimidyl sebacate (DSSeb) | N,N′-Disuccinimidyl carbonate (DSC) |

| CAS Number | 57296-03-4 thermofisher.com | 30364-60-4 nih.gov | 57757-57-0 | 23024-29-5 | 74124-79-1 |

| Molecular Formula | C₁₀H₈N₂O₈ chemdad.com | C₁₂H₁₂N₂O₈ glpbio.com | C₁₄H₁₆N₂O₈S₂ | C₁₈H₂₄N₂O₈ | C₉H₈N₂O₇ |

| Spacer Backbone | Oxalate | Succinate | Dithiopropionate | Sebacate | Carbonate |

| Cleavability | Non-cleavable | Non-cleavable glpbio.com | Reducible (Disulfide bond) | Non-cleavable | Not applicable (Coupling Agent) |

| Key Feature | Short, rigid linker chemdad.com | Flexible, membrane-permeable glpbio.com | Cleavable by reducing agents | Long, hydrophobic spacer | Forms carbamate/urea linkages |

| Primary Use | Crosslinking, Oxalyl chloride surrogate thermofisher.com | Protein interaction studies medchemexpress.com | Reversible crosslinking, Surface modification | Polymer synthesis, Drug delivery | Peptide synthesis, Carbamate/Urea formation |

Maleimide (B117702) and Fumarate (B1241708) Derivatives

In the realm of advanced chemical research, the strategic functionalization of molecules is paramount for the development of novel materials and therapeutics. This compound, also known as disuccinimidyl oxalate, is a versatile homobifunctional crosslinking agent. Its high reactivity towards primary amines, resulting in the formation of stable amide bonds, makes it a valuable tool in bioconjugation and polymer chemistry. smolecule.com This reactivity profile also suggests its potential utility in the synthesis of specialized derivatives, including those incorporating maleimide and fumarate moieties. While direct, extensive research on the synthesis of maleimide and fumarate derivatives from this compound is not widely documented, the principles of its reactivity allow for the exploration of such synthetic pathways.

Maleimide and fumarate groups are of significant interest due to their own unique chemical reactivities. Maleimides are well-known for their highly selective Michael addition reactions with thiols, a cornerstone of bioconjugation techniques for labeling proteins and peptides. Fumarates, as unsaturated dicarboxylic acid esters, can participate in various addition reactions and are also explored for their role in polymer synthesis and as prodrugs.

The theoretical application of this compound in this context would involve its reaction with amine-functionalized maleimide or fumarate precursors. The N-hydroxysuccinimide (NHS) esters of the oxalate would serve as efficient leaving groups upon nucleophilic attack by the primary amine of the precursor, leading to the formation of a stable amide linkage and a new, functionalized molecule.

For instance, the synthesis of a bis-maleimide derivative could be envisioned by reacting two equivalents of an amino-maleimide with one equivalent of this compound. This would result in a molecule with two terminal maleimide groups, suitable for subsequent crosslinking applications. A similar strategy could be employed for fumarate derivatives.

While the direct synthesis of bisindolylmaleimides typically involves methods like the reaction of indolyl Grignard reagents with dihalomaleimides or Perkin-type condensations, the use of crosslinkers like disuccinimidyl oxalate represents an alternative conceptual approach for linking maleimide-containing fragments. mdpi.comresearchgate.net

The table below outlines the key reactive groups and their significance in the context of synthesizing maleimide and fumarate derivatives.

| Functional Group | Chemical Moiety | Significance in Synthesis |

| N-Hydroxysuccinimide Ester | C₄H₄NO₂ | Highly reactive group on this compound, facilitates reaction with primary amines. |

| Maleimide | C₄H₂NO₂ | Target functional group for inclusion; highly reactive towards thiols via Michael addition. |

| Fumarate | C₄H₂O₄ | Target functional group; can undergo addition reactions and be used in polymerization. |

| Primary Amine | -NH₂ | Necessary functional group on a maleimide or fumarate precursor to react with the NHS ester. |

Further research could validate the utility of this compound as a linker for creating novel maleimide and fumarate-based compounds for applications in materials science and targeted drug delivery. The table below provides examples of related fumarate compounds, highlighting the diversity of structures within this class of molecules.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate | 2101811-40-7 | C₁₆H₁₈N₂O₈ | 366.33 |

| 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate | 1577222-14-0 | C₁₁H₁₃NO₆ | 255.22 |

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAHFYGHUQSIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205907 | |

| Record name | Disuccinimidyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Disuccinimidyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57296-03-4 | |

| Record name | Disuccinimidyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(N-succinimidyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Bis 2,5 Dioxopyrrolidin 1 Yl Oxalate

Established Synthetic Pathways for N-Hydroxysuccinimide Esters

The synthesis of N-hydroxysuccinimide esters is a well-established field in organic chemistry, driven by the utility of these compounds in peptide synthesis and bioconjugation. amerigoscientific.comresearchgate.netchemicalbook.com The most traditional and widely employed method involves the activation of carboxylic acids, which then react with N-hydroxysuccinimide. amerigoscientific.com

A cornerstone of this approach is the use of carbodiimides, with N,N'-dicyclohexylcarbodiimide (DCC) being a classic example. amerigoscientific.comchemicalbook.com This method proceeds through the formation of an O-acylisourea intermediate, which is subsequently attacked by the hydroxyl group of N-hydroxysuccinimide. The desired NHS ester is formed along with a urea (B33335) byproduct, which can often be removed by filtration. amerigoscientific.com While robust and broadly applicable, this method's reliance on carbodiimides can present challenges in purification due to the urea byproduct and the potential for side reactions. researchgate.net

Recent advancements have introduced alternative activation strategies to circumvent the issues associated with carbodiimides. One such method employs a combination of triphenylphosphine (PPh3), iodine (I2), and triethylamine (Et3N) to activate carboxylic acids for reaction with N-hydroxysuccinimide. organic-chemistry.org This approach is notable for its mild, room-temperature conditions and avoidance of carbodiimide (B86325) reagents. organic-chemistry.org

Another innovative approach involves the coupling of alcohols or aldehydes with N-hydroxysuccinimide under oxidizing conditions. amerigoscientific.com For instance, the use of 2-iodoxybenzoic acid (IBX) as an oxidizing agent can facilitate the formation of NHS esters from a broader range of starting materials. amerigoscientific.com Palladium-catalyzed carbonylation reactions have also been developed, where (het)aryl halides are coupled with N-hydroxysuccinimide under a carbon monoxide atmosphere. amerigoscientific.com

Table 1: Comparison of Established Synthetic Pathways for NHS Esters

| Method | Activating/Coupling Agents | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Method | N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | O-acylisourea | Widely applicable, robust amerigoscientific.com | Formation of urea byproducts, potential for side reactions amerigoscientific.comresearchgate.net |

| Triphenylphosphine/Iodine Method | Triphenylphosphine (PPh3), Iodine (I2), Triethylamine (Et3N) | Acylphosphonium species | Avoids carbodiimides, mild reaction conditions organic-chemistry.org | Requires stoichiometric use of reagents |

| Oxidative Coupling | 2-Iodoxybenzoic acid (IBX) | Activated aldehydes/alcohols | Expands substrate scope to alcohols and aldehydes amerigoscientific.com | Requires an oxidizing agent |

| Palladium-Catalyzed Carbonylation | Palladium catalyst, Carbon Monoxide (CO) | Acyl-palladium complex | Innovative approach for specific substrates amerigoscientific.com | Requires specialized equipment (CO gas) and catalyst |

Adaptations for Oxalate-Based N-Hydroxysuccinimide Derivatives

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) oxalate (B1200264), also known as N,N'-Disuccinimidyl oxalate (DSO), involves specific adaptations of the general methods for NHS ester formation. A common and direct approach is the reaction of oxalyl chloride with N-hydroxysuccinimide. researchgate.net This method is advantageous as it utilizes a highly reactive precursor, oxalyl chloride, leading to the formation of the desired product along with volatile byproducts such as hydrogen chloride, carbon monoxide, and carbon dioxide. researchgate.net

Another reported method is the direct condensation of oxalic acid with derivatives of 2,5-dioxopyrrolidine under controlled conditions. Microwave-assisted synthesis has also been explored to enhance the reaction rate and yield of Bis(2,5-dioxopyrrolidin-1-yl) oxalate.

The in-situ preparation of the oxalate reagent is a key strategy. For example, DSO can be prepared from oxalyl chloride and N-hydroxysuccinimide prior to its use in subsequent reactions. researchgate.net This approach is particularly useful in multi-step syntheses where the activated oxalate is used immediately.

Table 2: Synthetic Approaches for this compound (DSO)

| Method | Precursors | Byproducts | Key Features |

|---|---|---|---|

| Oxalyl Chloride Method | Oxalyl chloride, N-hydroxysuccinimide | HCl, CO, CO2, NHS researchgate.net | Utilizes a highly reactive precursor, generates volatile byproducts. researchgate.net |

| Direct Condensation | Oxalic acid, 2,5-dioxopyrrolidine derivatives | Water | A more direct route from the dicarboxylic acid. |

| Microwave-Assisted Synthesis | Oxalic acid, 2,5-dioxopyrrolidine derivatives | Water | Can lead to faster reaction times and improved yields. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of NHS esters. mdpi.com A key area of focus is the replacement of hazardous reagents and solvents.

In the context of NHS ester synthesis, "greener" approaches include the development of catalytic methods that minimize waste. For example, the use of organocatalysis with tetrabutylammonium iodide offers a more environmentally benign route to NHS esters. amerigoscientific.com

Cross-Dehydrogenative Coupling (CDC) reactions represent a sustainable strategy due to their high atom economy. labmanager.com These reactions, which involve the formation of a bond between two C-H bonds, can be applied to ester synthesis. The use of molecular oxygen as a non-toxic and abundant oxidant in these reactions is particularly noteworthy, as the only byproduct is water. labmanager.com While not yet specifically detailed for this compound, these principles represent a promising direction for future synthetic developments.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. mdpi.com While the direct enzymatic synthesis of this compound is not widely reported, the broader application of enzymes in amide bond formation points to the potential for future biocatalytic routes. acs.org

Purification and Isolation Techniques for Oxalate NHS Esters

The purification of NHS esters, including this compound, is a critical step to ensure their reactivity and stability, as they are susceptible to hydrolysis. reddit.com Several techniques are commonly employed to isolate these compounds in high purity.

Precipitation and Trituration: A common and straightforward method for purifying NHS esters is precipitation. reddit.comlumiprobe.com This often involves dissolving the crude product in a suitable solvent, such as dimethylformamide (DMF), and then adding a non-solvent, like ethyl acetate, to induce precipitation of the purified product. reddit.com Trituration, which involves washing the solid product with a solvent in which it is sparingly soluble, can also be an effective purification step. reddit.com

Chromatography: For more challenging purifications, chromatographic techniques are employed. Column chromatography using silica gel can be effective, although the acidic nature of silica can sometimes lead to the degradation of sensitive NHS esters. reddit.com In such cases, using a less acidic stationary phase like basic alumina might be a viable alternative. reddit.com Reverse-phase high-performance liquid chromatography (HPLC) is often the method of choice for achieving very high purity, particularly for analytical purposes. reddit.com It is important to note that NHS esters are generally stable on C18 columns with acidic buffers. reddit.com

Crystallization: Given that many NHS esters are crystalline solids, recrystallization can be a powerful purification technique to obtain highly pure material. chemicalbook.com

Table 3: Purification and Isolation Techniques for NHS Esters

| Technique | Description | Applicability | Considerations |

|---|---|---|---|

| Precipitation | Inducing the solid product to separate from a solution by adding a non-solvent. reddit.comlumiprobe.com | Often used as a primary purification step after synthesis. reddit.com | Solvent selection is crucial to ensure high recovery and purity. |

| Trituration | Washing the solid product with a solvent in which impurities are soluble but the product is not. reddit.com | Effective for removing minor, more soluble impurities. | Can lead to some product loss if solubility is not minimal. |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Useful for separating complex mixtures. | The choice of stationary phase (e.g., silica gel vs. alumina) is important to avoid product degradation. reddit.com |

| Reverse-Phase HPLC | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. | Provides high-resolution separation and is suitable for achieving high purity. reddit.com | Requires specialized equipment; acidic buffers can help maintain ester stability. reddit.com |

| Crystallization | Formation of a crystalline solid from a solution. | Can yield highly pure product if suitable solvent conditions are found. chemicalbook.com | Finding an appropriate solvent system can be challenging. |

Mechanistic Investigations of Reactivity and Selectivity for Bis 2,5 Dioxopyrrolidin 1 Yl Oxalate

Nucleophilic Acyl Substitution Reactions

The reactivity of Bis(2,5-dioxopyrrolidin-1-yl) oxalate (B1200264) is centered around its two N-hydroxysuccinimide (NHS) ester functionalities. These groups are highly susceptible to attack by nucleophiles, leading to the formation of stable acylated products. The core mechanism for these reactions is a nucleophilic acyl substitution.

Amide Bond Formation with Primary Amines

Bis(2,5-dioxopyrrolidin-1-yl) oxalate readily reacts with primary amines to form robust amide bonds. This reaction is fundamental to its application in bioconjugation and crosslinking of proteins, where it targets the primary amine groups found in lysine (B10760008) residues and at the N-terminus of polypeptide chains.

The reaction proceeds through a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as the nucleophile and attacks one of the electrophilic carbonyl carbons of the oxalate moiety. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is expelled as a good leaving group, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. Given that DSO possesses two such reactive ester groups, it can react with two separate amine molecules, leading to the formation of a crosslink.

The general reaction can be depicted as follows:

R-NH₂ + (C₄H₄NO₂)OOCCO(C₄H₄NO₂) → R-NH-CO-CO-NH-R' + 2 C₄H₅NO₂

While specific mechanistic studies detailing the reaction of DSO with primary amines are not extensively published, the behavior is well-understood from the extensive research on N-hydroxysuccinimide esters in general. The high reactivity is attributed to the electron-withdrawing nature of the succinimidyl group, which makes the carbonyl carbon highly electrophilic and stabilizes the leaving group.

Ester Formation with Alcohols

In a similar fashion to its reaction with amines, this compound can undergo nucleophilic acyl substitution with alcohols to form esters. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the NHS ester.

This reaction also proceeds via a tetrahedral intermediate, with the subsequent elimination of the N-hydroxysuccinimide leaving group to yield the corresponding oxalate ester. However, the nucleophilicity of alcohols is generally lower than that of primary amines. Consequently, the rate of ester formation is typically slower than the rate of amide bond formation under similar conditions. The reaction is often facilitated by the use of a base catalyst to deprotonate the alcohol, thereby increasing its nucleophilicity.

R-OH + (C₄H₄NO₂)OOCCO(C₄H₄NO₂) → R-O-CO-CO-O-R' + 2 C₄H₅NO₂

Detailed research findings specifically characterizing the kinetics and mechanism of DSO with a range of alcohols are limited in publicly available literature.

Kinetic Studies of Acylation Reactions

The efficiency and selectivity of acylation reactions involving this compound are critically dependent on the kinetics of the process. Understanding the rates of acylation and the competing hydrolytic degradation is essential for optimizing its use in various applications.

Determination of Initial Acylation Rates via Spectroscopic Methods

The kinetics of acylation reactions with DSO can be conveniently monitored using UV-Vis spectroscopy. The reaction progress is tracked by observing the release of the N-hydroxysuccinimide (NHS) byproduct, which has a distinct absorbance profile in the ultraviolet region.

A common method involves monitoring the increase in absorbance at a specific wavelength corresponding to the NHS leaving group. For instance, the hydrolysis of NHS esters, which also releases NHS, can be followed by measuring the absorbance at approximately 260 nm. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of the amine or alcohol nucleophile), the observed rate constant can be determined from the time-dependent increase in absorbance.

Table 1: Spectroscopic Properties for Kinetic Analysis

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

|---|

Note: The exact λmax and molar absorptivity can vary depending on the solvent and pH.

Influence of Solvent and Reaction Conditions on Reaction Kinetics

The kinetics of acylation reactions with this compound are significantly influenced by the choice of solvent and the prevailing reaction conditions such as pH and temperature.

Solvent Effects: The nature of the solvent plays a crucial role. In polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the nucleophilicity of amines is enhanced compared to polar protic solvents. This is because polar protic solvents can solvate the amine nucleophile through hydrogen bonding, which stabilizes the amine and increases the activation energy for the reaction. Consequently, acylation reactions with DSO are often faster in aprotic solvents.

pH Dependence: The pH of the reaction medium is a critical parameter, especially in aqueous solutions. The rate of aminolysis generally increases with pH as a higher concentration of the deprotonated, more nucleophilic form of the primary amine is present. However, this is counterbalanced by the increased rate of hydrolysis of the NHS ester at higher pH. The optimal pH for reactions with primary amines is typically in the range of 7 to 9.

Temperature: As with most chemical reactions, the rate of acylation increases with temperature. However, the stability of the reactants and products must also be considered, particularly when working with sensitive biological molecules.

Hydrolytic Stability Profiling in Aqueous Environments

A significant competing reaction for the acylation of nucleophiles by this compound in aqueous media is the hydrolysis of the NHS ester groups. This reaction leads to the formation of the unreactive oxalate dicarboxylic acid and N-hydroxysuccinimide, thereby reducing the efficiency of the desired acylation.

The rate of hydrolysis is highly dependent on the pH of the aqueous environment. NHS esters are relatively stable at acidic pH but their rate of hydrolysis increases significantly as the pH becomes more alkaline.

While specific hydrolytic stability data for DSO is not extensively documented, studies on analogous homobifunctional NHS esters, such as bis(sulfosuccinimidyl)suberate (B1667958) (BS3), provide valuable insights. The half-life of hydrolysis for NHS esters is typically on the order of hours at a neutral pH of 7, but this can decrease to minutes at a pH of 8.6.

Table 2: General Hydrolytic Stability of NHS Esters

| pH | Temperature (°C) | Approximate Half-life |

|---|---|---|

| 7.0 | 4 | Several hours |

Note: This table represents typical values for NHS esters and may not be exact for this compound. The actual hydrolytic stability should be determined empirically for specific applications.

The competition between aminolysis and hydrolysis is a key consideration in the application of DSO. The ratio of the rate of aminolysis to the rate of hydrolysis determines the yield of the desired amide product. To maximize the efficiency of acylation, reactions are often carried out at a moderately alkaline pH and with a high concentration of the amine nucleophile to favor the bimolecular aminolysis reaction over the unimolecular hydrolysis.

Electronic and Steric Effects on Reactivity

The reactivity of this compound is largely defined by the electronic characteristics of its N-hydroxysuccinimide (NHS) ester groups. These groups are highly susceptible to nucleophilic attack, particularly from primary amines, which leads to the formation of stable amide bonds. smolecule.com This reactivity is a cornerstone of its utility as a crosslinking agent for biomolecules. smolecule.com The core of its functionality lies in the activation of its carbonate groups in the presence of nucleophiles, which facilitates the formation of intermediate compounds that can then undergo further reactions. evitachem.com

While specific research detailing the electronic and steric effects on the reactivity of this compound is not extensively covered in the provided results, general principles of organic chemistry suggest that both factors are critical. The electron-withdrawing nature of the oxalyl backbone enhances the electrophilicity of the carbonyl carbons in the NHS esters, making them more reactive towards nucleophiles.

The length and nature of the backbone connecting the two N-hydroxysuccinimide groups play a crucial role in the functionality of the crosslinking agent. While direct studies comparing a series of backbone lengths for oxalyl-based crosslinkers are not detailed in the search results, comparisons can be drawn from related disuccinimidyl esters with different spacer arms, such as succinate (B1194679). cymitquimica.comsigmaaldrich.com

The oxalyl group in this compound represents one of the shortest possible spacers, consisting of a two-carbon chain. This is in contrast to Bis(2,5-dioxopyrrolidin-1-yl) succinate, which has a four-carbon backbone. cymitquimica.comsigmaaldrich.com The shorter backbone of the oxalate derivative would impose more rigid spatial constraints when crosslinking two molecules. The reactivity can also be influenced by the backbone, as seen in related compounds where carbonate moieties undergo nucleophilic attack. evitachem.com

Table 1: Comparison of Disuccinimidyl Esters with Different Backbones

| Compound Name | CAS Number | Molecular Formula | Backbone Structure |

| This compound | 57296-03-4 | C₁₀H₈N₂O₈ | -(C=O)₂- |

| Bis(2,5-dioxopyrrolidin-1-yl) succinate | 30364-60-4 | C₁₂H₁₂N₂O₈ | -(C=O)CH₂CH₂(C=O)- |

| Bis(2,5-dioxopyrrolidin-1-yl) carbonate | 74124-79-1 | C₉H₈N₂O₇ | -(C=O)- |

This table is generated based on information from search results smolecule.comcymitquimica.comsigmaaldrich.combldpharm.com.

Steric hindrance around the reactive NHS ester groups can significantly influence the efficiency of conjugation reactions. The accessibility of the electrophilic carbonyl carbons to incoming nucleophiles is paramount for the reaction to proceed. While the 2,5-dioxopyrrolidin-1-yl groups themselves are relatively unhindered, steric bulk on the target molecule, particularly near the nucleophilic amine group, can slow down or prevent the reaction.

In related systems, such as aromatic oxalates used in chemiluminescence, the introduction of substituents can have complex effects. For instance, the presence of an ortho-substituent was found to increase the efficiency of the aromatic oxalate, suggesting that electronic effects can sometimes outweigh simple steric hindrance. researchgate.net

Photochemical Performance in Chemiluminescent Systems

This compound belongs to the family of peroxyoxalate esters, which are key components in chemiluminescent systems. researchgate.netnih.gov The fundamental mechanism involves a reaction with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent molecule (fluorophore). nih.govresearchgate.net This reaction produces a high-energy intermediate that, upon decomposition, transfers energy to the fluorophore, causing it to emit light. researchgate.net

The chemiluminescence from peroxyoxalate systems is a well-studied example of chemically initiated electron exchange luminescence (CIEEL). The process unfolds through several key steps:

Reaction with Hydrogen Peroxide : The oxalate ester reacts with hydrogen peroxide to form a peroxyoxalate intermediate.

Formation of a High-Energy Intermediate : This intermediate, often proposed to be a highly unstable 1,2-dioxetanedione, is the critical high-energy species. researchgate.net

Electron Transfer to the Fluorophore : The high-energy intermediate interacts with the fluorescent dye. An electron is transferred from the fluorophore to the intermediate, causing the intermediate to decompose (e.g., into two molecules of CO₂).

Back Electron Transfer and Excitation : The energy released during the decomposition of the radical-ion pair results in the promotion of an electron in the fluorophore to an excited singlet state.

Fluorescence : The excited fluorophore then relaxes to its ground state by emitting a photon of light, which is observed as chemiluminescence.

This mechanism allows for the generation of light without the need for an external light source for excitation. researchgate.net

Studies on related peroxyoxalate systems have determined absolute chemiluminescence quantum yields. nih.gov For example, reactions involving bis(2,4,6-trichlorophenyl) oxalate and various infrared fluorescers have yielded quantum yields as high as 0.06 einsteins/mol. researchgate.net Another system, using bis(triphenylacetic) oxalic anhydride (B1165640), produced an emission quantum yield of 0.13 einsteins/mol. researchgate.net The concentration of the fluorescer can also impact the quantum yield. researchgate.net

Table 2: Reported Chemiluminescence Quantum Yields for Various Oxalate Systems

| Oxalate Compound | Fluorescer/Conditions | Reported Quantum Yield (Φ_CL) (einstein/mol) |

| Bis(2,4,6-trichlorophenyl) oxalate | 16,17-dihexyloxyviolanthrone | up to 0.06 |

| Bis(triphenylacetic) oxalic anhydride | Not specified | 0.13 |

| Bis(pentachlorophenyl) oxalate | 9,10-diphenylanthracene | Not specified, but absolute values were determined |

This table is compiled from data found in search results nih.govresearchgate.net.

The efficiency of these systems is highly dependent on the structure of the oxalate ester, the nature of the fluorescer, and the reaction conditions. researchgate.net

Advanced Applications of Bis 2,5 Dioxopyrrolidin 1 Yl Oxalate in Organic Synthesis

Utilization as a Mild Oxalyl Chloride Surrogate

Bis(2,5-dioxopyrrolidin-1-yl) oxalate (B1200264), also known as disuccinimidyl oxalate, serves as an effective and gentle alternative to the often harsh and highly reactive oxalyl chloride. echemi.com Oxalyl chloride is a powerful reagent for the synthesis of a variety of compounds, including oxamides and oxalate esters, but its high reactivity can lead to undesired side reactions and degradation of sensitive functional groups. wikipedia.org In contrast, Bis(2,5-dioxopyrrolidin-1-yl) oxalate provides a more controlled and selective approach to these transformations.

The synthesis of oxamides, for instance, can be cleanly achieved by reacting this compound with primary or secondary amines. This reaction proceeds under mild conditions, typically at room temperature, and avoids the formation of corrosive HCl gas, a common byproduct in reactions involving oxalyl chloride. This makes the workup procedure significantly simpler and the reaction more amenable to substrates containing acid-sensitive groups.

Similarly, the preparation of oxalate esters from alcohols is facilitated by the use of this compound. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the N-hydroxysuccinimide (NHS) byproduct. This method is particularly advantageous for the synthesis of oxalate esters from delicate alcohols that might not tolerate the aggressive nature of oxalyl chloride.

The table below summarizes the comparative advantages of using this compound over oxalyl chloride.

| Feature | This compound | Oxalyl Chloride |

| Reactivity | Mild and selective | Highly reactive and often non-selective |

| Reaction Conditions | Typically room temperature, neutral pH | Often requires low temperatures and inert atmosphere |

| Byproducts | Water-soluble N-hydroxysuccinimide | Corrosive HCl gas, CO, CO2 |

| Workup | Simple, aqueous extraction | Often requires quenching and careful workup |

| Substrate Scope | Tolerates a wide range of functional groups | Can be incompatible with sensitive functionalities |

Activation Reagent in Carboxylic Acid Chemistry

One of the most significant applications of this compound is as an activating reagent for carboxylic acids, particularly in the formation of amide bonds. The activation process involves the reaction of a carboxylic acid with this compound to form a highly reactive N-hydroxysuccinimide (NHS) ester of the carboxylic acid. This active ester can then readily react with a primary or secondary amine to yield the desired amide.

The mechanism of activation involves the nucleophilic attack of the carboxylate on one of the carbonyl carbons of the oxalate moiety, leading to the displacement of one of the N-hydroxysuccinimide leaving groups. The resulting mixed anhydride (B1165640) is a highly activated species that is susceptible to a second nucleophilic attack by another carboxylate molecule, ultimately forming the NHS ester of the carboxylic acid and releasing the second equivalent of N-hydroxysuccinimide.

This method of carboxylic acid activation is widely employed in peptide synthesis, where the formation of peptide bonds requires mild and efficient coupling reagents that minimize racemization of the amino acid residues. This compound offers a reliable and effective means of activating the C-terminus of an amino acid for coupling with the N-terminus of another.

Role in the Synthesis of Complex Organic Molecules

The utility of this compound extends to the synthesis of more complex organic molecules, including polymers and various heterocyclic compounds. smolecule.com Its bifunctional nature, possessing two reactive sites, allows it to act as a building block or a cross-linking agent in polymerization reactions. smolecule.com For instance, it can react with diamines or diols to form polyamides or polyesters, respectively, with the oxalate linkage incorporated into the polymer backbone. smolecule.com

In the realm of heterocyclic synthesis, this compound can serve as a precursor for the construction of various ring systems. For example, its reaction with hydrazine (B178648) derivatives can lead to the formation of 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings, which are important pharmacophores in many biologically active molecules. The controlled reactivity of the reagent allows for the stepwise construction of these heterocyclic systems.

Regioselective and Chemoselective Transformations

A key advantage of using this compound in organic synthesis is its potential for achieving high levels of regioselectivity and chemoselectivity. In molecules containing multiple nucleophilic sites, such as polyamines or polyols, the milder nature of this compound compared to oxalyl chloride allows for greater control over which functional group reacts.

For instance, in a molecule containing both a primary and a secondary amine, it is often possible to selectively acylate the more nucleophilic primary amine by carefully controlling the stoichiometry of the reagent and the reaction conditions. This level of selectivity is often difficult to achieve with more reactive acylating agents.

Similarly, in the presence of different types of hydroxyl groups (e.g., primary vs. secondary), selective esterification can be achieved. The steric hindrance around the hydroxyl group can play a significant role in directing the reaction, with the less hindered primary alcohol reacting preferentially.

The chemoselectivity of this compound is also evident in its reactions with molecules containing both amine and hydroxyl functionalities. Generally, the amine group, being more nucleophilic, will react preferentially to form an amide bond over the esterification of the hydroxyl group. This inherent selectivity simplifies synthetic routes by often eliminating the need for protecting groups.

The following table provides hypothetical examples of the outcomes of regioselective and chemoselective reactions involving this compound.

| Substrate with Multiple Functional Groups | Expected Major Product with this compound |

| A molecule with a primary and a secondary amine | Acylation at the primary amine |

| A molecule with a primary and a secondary alcohol | Esterification at the primary alcohol |

| A molecule with a primary amine and a primary alcohol | Amide formation at the primary amine |

Applications of Bis 2,5 Dioxopyrrolidin 1 Yl Oxalate in Bioconjugation and Chemical Biology

Homobifunctional Crosslinking Strategies

As a homobifunctional crosslinker, Bis(2,5-dioxopyrrolidin-1-yl) oxalate (B1200264) possesses two identical reactive groups that target the same functional group, in this case, primary amines found on lysine (B10760008) residues and the N-terminus of proteins. This symmetrical nature allows for the straightforward formation of stable amide bonds, making it a valuable tool for elucidating protein structure and interactions.

Intermolecular Crosslinking of Biomolecules

Intermolecular crosslinking involves the covalent linkage of two or more separate biomolecules. This strategy is extensively used to study and stabilize protein-protein interactions. smolecule.comscilit.com By treating a mixture of interacting proteins with Bis(2,5-dioxopyrrolidin-1-yl) oxalate, a covalent bridge is formed between lysine residues on the surfaces of the interacting partners, effectively "freezing" the complex for subsequent analysis.

The resulting cross-linked complexes can be analyzed by techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and mass spectrometry to identify the interacting partners and map the interaction interfaces. nih.govyoutube.com The relatively short spacer arm of the oxalate group provides distance constraints, indicating that the linked lysine residues are in close proximity in the native complex. This information is invaluable for building and validating models of protein complexes and understanding the topology of multi-subunit assemblies. nih.gov For instance, the crosslinking of oligomeric proteins with bifunctional reagents can provide insights into their symmetry and the arrangement of their subunits. nih.gov

A typical workflow for studying protein-protein interactions using this compound involves:

Incubation of the protein mixture with the crosslinker.

Quenching of the reaction.

Separation of cross-linked products by gel electrophoresis or chromatography.

Enzymatic digestion of the cross-linked species.

Analysis of the resulting peptides by mass spectrometry to identify the cross-linked sites. nih.govyoutube.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H8N2O8 | echemi.com |

| Molecular Weight | 284.18 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 190 °C (decomposes) | sigmaaldrich.com |

| Synonyms | Disuccinimidyl oxalate, DSO | sigmaaldrich.com |

Intramolecular Crosslinking Methodologies

In contrast to its intermolecular counterpart, intramolecular crosslinking connects two reactive sites within the same biomolecule. This technique is a powerful tool for probing the three-dimensional structure and conformational dynamics of proteins. nih.govnih.gov By introducing cross-links between lysine residues within a single polypeptide chain, researchers can gain insights into the protein's folding and tertiary structure.

The distance constraints imposed by the this compound linker can help to validate or refine structural models of proteins. nih.gov The identification of intramolecular cross-links via mass spectrometry reveals which lysine residues are spatially close in the folded protein. This approach is particularly useful for studying proteins that are difficult to crystallize or are too large for NMR analysis. The process helps in understanding the conformational landscape of proteins in their cellular environment. nih.gov

Peptide Synthesis and Modification

The reactivity of this compound extends to the field of peptide chemistry, where it can be employed for both the synthesis and modification of peptides. sigmaaldrich.com

Solid-Phase Peptide Synthesis Incorporating Oxalate Linkers

While not a conventional approach, the bifunctional nature of this compound presents theoretical possibilities for its use in solid-phase peptide synthesis (SPPS). In principle, one of the NHS esters could be reacted with an amine-functionalized solid support, leaving the other NHS ester available for coupling to the first amino acid of a peptide chain. The resulting oxalate linker would be susceptible to cleavage under specific conditions, allowing for the release of the synthesized peptide from the resin. This would represent a type of cleavable linker strategy, which is a cornerstone of modern SPPS. nih.govresearchgate.net However, the practical application and efficiency of this specific strategy require further investigation and have not been extensively documented in readily available literature.

Solution-Phase Peptide Derivatization

In solution-phase chemistry, this compound can be used to derivatize peptides, most commonly at their N-terminus or at lysine side chains. smolecule.com This modification can be used to introduce a reactive handle for subsequent conjugation to other molecules, such as fluorescent dyes, biotin, or drug molecules. sigmaaldrich.comresearchgate.net The reaction is typically carried out in a suitable buffer at a controlled pH to favor modification of the more nucleophilic N-terminal α-amine over the ε-amine of lysine residues, although achieving high selectivity can be challenging. researchgate.netrsc.org This approach is valuable for creating labeled peptides for use in a variety of biological assays.

Protein Modification and Functionalization

The ability to selectively react with primary amines makes this compound a useful reagent for the broader modification and functionalization of proteins. smolecule.com This can be done to introduce new chemical properties or to prepare proteins for specific applications.

One of the key applications in this area is the preparation of bioconjugates. By reacting a protein with this compound in a controlled manner, it is possible to introduce a reactive NHS ester group onto the protein's surface. This "activated" protein can then be conjugated to a second molecule containing a primary amine. This two-step strategy allows for the coupling of molecules that might not be compatible with the initial crosslinking reaction conditions.

This type of functionalization is particularly relevant in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. While other crosslinkers are more commonly cited, the fundamental chemistry of using a homobifunctional NHS ester like this compound provides a basis for such conjugation strategies. smolecule.com

Amine-Reactive Conjugation to Proteins

This compound, also known as disuccinimidyl oxalate (DSO), is a homobifunctional crosslinking agent widely utilized in bioconjugation. Its chemical structure features two N-hydroxysuccinimide (NHS) esters connected by an oxalate spacer. cymitquimica.com The reactivity of this compound is centered on these NHS ester groups, which are highly susceptible to nucleophilic attack by primary amines. cymitquimica.com In the context of proteins, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group at the N-terminus.

The conjugation reaction proceeds in an aqueous environment, typically at a physiological to slightly alkaline pH (7.2 to 9). Under these conditions, the primary amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable, covalent amide bond. nih.gov This reaction is a cornerstone of protein chemistry, enabling the covalent linkage of proteins to other molecules or the crosslinking between proteins.

However, a significant characteristic of this conjugation method is its potential for heterogeneity. Most proteins contain multiple lysine residues distributed across their surface. creative-diagnostics.com Since the reaction with this compound is not inherently site-specific, it can result in a heterogeneous mixture of protein conjugates with varying numbers of modifications at different locations. creative-diagnostics.com This lack of specificity can sometimes impact the protein's structure and biological function. creative-diagnostics.com Despite this, the simplicity and efficiency of NHS ester chemistry make this compound a valuable tool for creating protein-protein crosslinks to study interactions or to modify biomolecules like antibodies and peptides for further functionalization. nih.gov

Interactive Data Table: Amine-Reactive Conjugation with this compound

| Feature | Description | Reference |

| Reagent | This compound (Disuccinimidyl oxalate) | cymitquimica.com |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | cymitquimica.com |

| Target Functional Group | Primary Amine (-NH₂) | nih.gov |

| Target Residues in Proteins | ε-amine of Lysine, α-amine of N-terminus | creative-diagnostics.com |

| Resulting Bond | Stable Amide Bond | nih.gov |

| Optimal pH Range | 7.2 - 9.0 | |

| Key Advantage | Efficient and straightforward reaction for creating covalent linkages. | nih.gov |

| Key Disadvantage | Can lead to heterogeneous labeling due to multiple lysine residues. | creative-diagnostics.com |

Design and Synthesis of Advanced Drug Delivery Systems

Conjugation to Polymeric Carriers

The covalent attachment of therapeutic agents to polymeric carriers is a well-established strategy to improve the pharmacological properties of drugs. nih.gov These polymer-drug conjugates (PDCs) can enhance drug solubility, prolong circulation half-life, and enable passive or active targeting to diseased tissues through the enhanced permeability and retention (EPR) effect. nih.govabcam.com

This compound is a valuable tool for the synthesis of PDCs due to its ability to efficiently couple molecules containing primary amines. cymitquimica.com The synthesis can be approached in several ways. If a polymer backbone contains pendant amine groups (e.g., chitosan), this compound can act as a homobifunctional crosslinker to attach an amine-containing drug. Alternatively, and more commonly, polymers with carboxyl groups are used. In a preliminary step, the polymer's carboxyl groups are activated with a coupling agent like a carbodiimide (B86325) in the presence of N-hydroxysuccinimide to form an NHS ester-functionalized polymer. This activated polymer can then directly react with an amine-containing drug. Similarly, this compound can be used to link two different amine-bearing molecules, such as an amine-functionalized polymer and an amine-containing drug, in a one-pot or sequential reaction. The choice of polymer is critical and includes biocompatible options like poly(ethylene glycol) (PEG), N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), and poly(lactic-co-glycolic acid) (PLGA). nih.govnih.gov

Interactive Data Table: Polymeric Carriers for Drug Conjugation

Formulation of Nanoparticle-Based Systems

Nanoparticles serve as versatile platforms for advanced drug delivery, protecting therapeutic payloads and enabling targeted delivery. This compound plays a key role in the surface functionalization of these systems, which is essential for achieving target specificity. cymitquimica.com By attaching targeting ligands—such as antibodies, peptides, or other molecules that bind to receptors overexpressed on cancer cells—to the nanoparticle surface, the therapeutic efficacy can be significantly increased while minimizing off-target effects.

The process often involves nanoparticles that either inherently possess or are engineered to have reactive amine groups on their surface. For example, liposomes can be formulated with lipids that expose a primary amine group. nih.govnih.gov Similarly, polymeric nanoparticles made from materials like PLGA can be surface-modified to present amine functionalities. nih.gov this compound can then be used to covalently link the amine groups on the nanoparticle surface to amine groups present on a targeting ligand, such as an antibody. A study involving an oxalate-transferrin conjugate demonstrated the potential of this chemistry for targeting polymersomes to melanoma cells. mdpi.com Another approach involves using a similar NHS-ester crosslinker, bis(sulfosuccinimidyl) suberate (B1241622) (BS3), to non-covalently insert into the surface of PLGA nanoparticles during their formulation, providing reactive sites for subsequent antibody attachment. nih.gov These methods enable the creation of "smart" nanoparticles that can actively seek out and deliver drugs to specific cell populations.

Interactive Data Table: Nanoparticle Functionalization Using Amine-Reactive Chemistry

| Nanoparticle Type | Surface Chemistry for Conjugation | Role of this compound | Example Ligand | Reference |

| Polymeric Nanoparticles (e.g., PLGA) | Surface can be modified with amine-containing polymers (e.g., PVA, PEG-NH₂). | Covalently links targeting ligands to the nanoparticle surface amines. | Antibody, Peptide | nih.govnih.gov |

| Liposomes | Formulation includes amine-functionalized lipids (e.g., PE-NH₂). | Attaches ligands to the exposed amine groups on the liposome (B1194612) bilayer. | Transferrin, Antibody | mdpi.comnih.govnih.gov |

| Protein Nanoparticles (e.g., Albumin) | Native lysine residues provide abundant primary amines on the surface. | Crosslinks targeting ligands directly to the surface of the protein nanoparticle. | Antibody, Folate | nih.gov |

| Nanogels | Can be synthesized from polymers containing amine or maleimide (B117702) groups. | Can be used to attach amine-containing ligands or drugs. | Cell-targeting peptides | nih.govrsc.org |

Development of Bioconjugates for Diagnostic and Therapeutic Purposes

Radiopharmaceutical Conjugation

The development of radiopharmaceuticals for therapeutic and diagnostic purposes often involves the conjugation of a radioactive isotope to a targeting molecule, frequently a monoclonal antibody (mAb). The fundamental chemistry of this compound, which enables the coupling of molecules through amine-reactive NHS esters, is applicable to the creation of antibody-radionuclide conjugates. rsc.org In this application, one of the NHS esters on the crosslinker would react with a primary amine on the antibody, while the other could be used to attach a chelating agent that sequesters the radioisotope. This approach, however, faces competition from heterobifunctional linkers that offer more controlled, sequential conjugation. thermofisher.com It is noteworthy that isothiocyanate-based linkers have been reported to result in lower renal toxicity compared to their maleimide-based counterparts in some radiopharmaceutical applications. rsc.org

Antibody-Drug Conjugate (ADC) Linker Chemistry

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker connecting the antibody and the drug is a critical component that influences the efficacy, stability, and toxicity of the ADC. nih.gov this compound can function as a homobifunctional linker in ADC construction. It reacts with primary amine groups, typically the lysine residues on the surface of the antibody, to form stable amide bonds. smolecule.com This reaction is generally carried out in aqueous solutions at a pH range of 7.0 to 8.5. nih.gov The result is a covalent linkage of the crosslinker to the antibody, with the second NHS ester available for conjugation to a drug molecule that has a primary amine.

The stability of the linker is a crucial factor for ADCs, as premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. nih.gov The stability of linkers derived from this compound is primarily determined by the susceptibility of the resulting succinimide (B58015) ring to hydrolysis in aqueous environments. researchgate.net The hydrolysis of the N-hydroxysuccinimide ester is a competing reaction during the conjugation process and can also affect the long-term stability of the conjugate. researchgate.net While complete hydrolysis of the succinimide ring can in some cases lead to a more stable attachment, the ring can also re-close, particularly under certain pH and thermal stress conditions, potentially leading to payload loss. nih.govrsc.org Studies on other succinimide-based linkers have shown that the local chemical environment and the specific site of conjugation on the antibody can influence the stability of the thioether bond in maleimide-based ADCs. acs.org

Maleimide-based linkers are another common choice for ADC development, reacting specifically with thiol groups, such as those from cysteine residues. This provides a point of comparison with the amine-reactive NHS-ester linkers like this compound.

| Feature | This compound (NHS-ester) | Maleimide-Based Linkers |

| Target Residue | Primary amines (e.g., Lysine) smolecule.com | Thiols (e.g., Cysteine) youtube.com |

| Reaction pH | Typically pH 7.0-8.5 nih.gov | Generally favored at neutral to slightly basic pH rsc.org |

| Bond Formed | Amide bond smolecule.com | Thioether bond rsc.org |

| Stability | Susceptible to hydrolysis of the succinimide ring. researchgate.net | The resulting thiosuccinimide can undergo a retro-Michael reaction, leading to deconjugation. N-aryl maleimides show improved stability. researchgate.net |

| Specificity | Can react with multiple lysine residues on an antibody, potentially leading to a heterogeneous mixture of ADCs. rsc.org | Can be used for site-specific conjugation to engineered cysteine residues, leading to more homogeneous ADCs. |

The choice between an NHS-ester and a maleimide-based linker depends on the specific goals of the ADC design, including the desired site of conjugation and the required stability profile.

Investigation of Protein-Protein Interactions

This compound, often referred to as Disuccinimidyl oxalate (DSO) in this context, is a valuable tool for studying protein-protein interactions. smolecule.com As a homobifunctional crosslinker, it can covalently link proteins that are in close proximity, effectively "freezing" transient interactions for subsequent analysis. nih.gov The process typically involves incubating the protein complex with DSO, which crosslinks primary amine groups (lysine residues) on adjacent proteins. smolecule.comnih.gov The resulting crosslinked complexes can then be analyzed by techniques such as SDS-PAGE and mass spectrometry to identify the interacting partners and map the interaction interfaces. covachem.com The relatively short spacer arm of the oxalate group provides distance constraints for molecular modeling of protein complexes. The use of cleavable crosslinkers can further simplify the analysis by allowing the separation of the crosslinked proteins before mass spectrometry. covachem.com

Integration of Bis 2,5 Dioxopyrrolidin 1 Yl Oxalate in Polymer Science and Materials Chemistry

Polymer Synthesis via Oxalate (B1200264) Derivatives

The synthesis of polymers using oxalate derivatives, particularly Bis(2,5-dioxopyrrolidin-1-yl) oxalate, leverages the high reactivity of the N-hydroxysuccinimide ester groups. thieme-connect.com These groups are excellent leaving groups, facilitating reactions with other monomers, such as diols or diamines, to form long polymer chains. wikipedia.org this compound is particularly suited for step-growth polymerization, specifically polycondensation reactions, where it can react with co-monomers to create polyesters or polyamides containing the oxalate linkage. This approach is distinct from other methods of polyoxalate synthesis due to the activated nature of the monomer.

Polyoxalates are polymers that contain the –O(CO)₂O– functional group in their backbone. rsc.org They can be synthesized through the polycondensation of an oxalate derivative, such as this compound, with a diol. In this reaction, the two NHS ester groups of the oxalate monomer react with the hydroxyl groups of the diol monomer. This process forms oxalate ester bonds that constitute the polymer backbone, releasing N-hydroxysuccinimide as a water-soluble byproduct.

A defining characteristic of polyoxalates is their susceptibility to hydrolysis. nih.gov The oxalate ester linkage is prone to cleavage in the presence of water, leading to the degradation of the polymer into its constituent monomers, namely the diol and oxalic acid, which are considered biocompatible. researchgate.net The rate of this degradation can be controlled by the chemical structure of the diol used in the synthesis; for instance, incorporating aromatic rings adjacent to the oxalate ester linkages can accelerate hydrolysis. researchgate.net This inherent degradability makes polyoxalates highly attractive for applications requiring transient material performance. rsc.org Research has shown that the degradation kinetics of oxalate-based polymers are often faster than those of other common biodegradable polymers like poly(lactide-co-glycolide) and poly(caprolactone). researchgate.net

Oxalate Metathesis Polymerization (OMP) is a specific method developed for the synthesis of polyoxalates. rsc.orgresearchgate.net It is a type of step-growth polymerization that involves the acid-catalyzed ester interchange between a simple oxalate ester, such as dimethyl oxalate, and a diol monomer. rsc.org This process is typically optimized to be performed in the melt, avoiding the need for solvents. rsc.org

While OMP is a significant route to producing polyoxalates from biorenewable resources, it relies on a different type of oxalate monomer than this compound. rsc.org The OMP method uses a transesterification reaction, whereas the high reactivity of the NHS esters in this compound allows for direct polycondensation under milder conditions without the need for an acid catalyst. thieme-connect.comrsc.org This makes it a distinct, alternative pathway to creating polymers with an oxalate backbone.

Functionalization of Polymeric Materials

The N-hydroxysuccinimide ester groups on this compound are highly effective at reacting with primary amines to form stable amide bonds. nih.gov This reactivity is widely exploited to functionalize existing polymers and surfaces. thieme-connect.comsigmaaldrich.com this compound can act as a homobifunctional cross-linking agent to link polymer chains that possess amine functionalities, or to attach amine-containing molecules to a polymer surface. nih.gov

This surface functionalization methodology is a powerful tool for modifying the properties of a material. sigmaaldrich.com For example, a polymer film can be treated with this compound to introduce reactive sites. These sites can then be used to covalently immobilize biomolecules like proteins or peptides, which is a critical step in the development of biosensors and biocompatible materials. nih.govnih.gov The NHS functional group enables rapid and straightforward surface modification, making it a versatile tool in materials science. sigmaaldrich.com

Advanced Materials for Biomedical and Environmental Applications

The rapid and tunable degradability of polyoxalates makes them exceptional candidates for advanced applications where temporary function is required, particularly in the biomedical and environmental sectors. rsc.orgnih.gov These polymers break down into biocompatible components, minimizing long-term impact. researchgate.net The ability to tailor their degradation rates and mechanical properties by selecting different diol co-monomers allows for the design of materials for specific uses. researchgate.nettechex.in

Polyoxalates have been identified as promising materials for biodegradable medical sutures. rsc.org The concept of using oxalate-based polymers for medical purposes dates back to their initial development for suture coatings. researchgate.net An ideal biodegradable suture provides mechanical support for wound closure during the initial healing phase and then degrades and is absorbed by the body, eliminating the need for removal. numberanalytics.com

Polyoxalates meet these requirements well. Their mechanical properties can be adjusted to provide the necessary tensile strength for wound closure, while their predictable hydrolytic degradation ensures the suture dissolves over a desired timeframe. researchgate.netnih.gov The degradation products are non-toxic, ensuring biocompatibility and minimizing tissue inflammation compared to some traditional materials. nih.govgoogle.com This combination of properties makes them a strong candidate for creating advanced, resorbable medical devices. researchgate.net

In the environmental field, polyoxalates offer a promising solution to plastic pollution by serving as sustainable packaging materials. researchgate.net They are considered a faster-degrading alternative to other bioplastics like polylactic acid (PLA). techex.in Certain polyoxalate copolymers have demonstrated rapid degradation in marine environments, with significant mass loss observed over short periods. researchgate.net This is a critical advantage for reducing the persistence of plastic waste in oceans. nih.gov

Beyond degradability, specific polyoxalate copolymers exhibit excellent performance characteristics relevant to packaging. nih.govresearchgate.net For example, certain poly(butylene oxalate-co-furandicarboxylate) (PBOF) copolyesters have shown significantly improved barrier properties against water and oxygen compared to commercial biodegradable polymers, which is essential for many food packaging applications. nih.govresearchgate.net

Table 1: Comparative Properties of a Polyoxalate Copolymer (PBO10S) vs. Standard Packaging Polymers

| Property | PBO10S (Polyoxalate) | PBAT (Biodegradable) | LLDPE (Non-Degradable) |

|---|---|---|---|

| Elastic Modulus (MPa) | 454 | 100-200 | 200-800 |

| Tensile Strength (MPa) | 29 | 20-35 | 8-40 |

| Degradation Profile | Rapid in marine water | Slow biodegradation | Non-biodegradable |

Data sourced from research on poly(butylene oxalate-co-succinate) copolymers. researchgate.net

Supramolecular Assemblies Involving Oxalate Moieties

Metal-Organic Framework (MOF) Synthesis with Oxalate Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The oxalate ligand, sourced from precursors such as this compound, is particularly effective in MOF synthesis due to its ability to form strong coordination bonds with a variety of metal ions. The selection of multidentate ligands like oxalate, which can bridge between metal ions, is crucial for achieving diverse structural topologies and tuning the physical properties of the resulting MOFs. iaamonline.org

Research has demonstrated the synthesis of numerous oxalate-based MOFs with diverse metal centers, leading to materials with unique properties. For instance, copper(II)-based MOFs have been synthesized electrochemically using oxalic acid, resulting in three-dimensional frameworks where copper exhibits octahedral geometry, coordinating to oxalate groups. iaamonline.org In other work, an oxalate-based MOF, Eu-C2O4, was synthesized and shown to be a highly selective adsorbent for lithium ions due to the well-matched chelating sites within the framework. rsc.org

The incorporation of oxalate ligands can also modify the properties of existing materials. Bimetallic NiCo hydroxide (B78521) nanosheets derived from MOFs were modified with oxalate ligands, which increased the content of Ni³⁺ species and enhanced performance in the electrochemical glycerol (B35011) oxidation reaction. nih.gov Similarly, the catalytic activity of oxalate-based Ni-Fe MOFs in the oxygen evolution reaction (OER) was significantly improved by introducing a secondary bidentate chelating ligand, 2,2'-bipyridine, which boosted the alkaline OER, resulting in a very low overpotential. acs.org The synthesis of a microporous zinc-oxalate-aminotriazolate (Zn-OX-ATZ) framework in water demonstrates a scalable and green approach to producing MOFs for applications like CO₂ capture. acs.org

| MOF System | Metal Center(s) | Key Research Finding | Reference |

|---|---|---|---|

| Copper Oxalate Framework | Copper (Cu) | Synthesized electrochemically, forming a 3D framework with hepta-coordinated sodium centers influencing the crystal packing. iaamonline.org | iaamonline.org |

| Eu-C2O4 | Europium (Eu) | Exhibits a strong size-sieving effect, enabling high selectivity for Li⁺ ion extraction from aqueous solutions. rsc.org | rsc.org |

| Oxalate-modified NiCo Hydroxide | Nickel (Ni), Cobalt (Co) | The oxalate ligand increased the abundance of Ni³⁺ species, enhancing catalytic activity for the glycerol oxidation reaction. nih.gov | nih.gov |

| Oxalate-based Ni-Fe MOF | Nickel (Ni), Iron (Fe) | Coordination with a secondary ligand (2,2'-bipyridine) significantly enhanced oxygen evolution reaction (OER) performance. acs.org | acs.org |

| Zn-OX-ATZ | Zinc (Zn) | A microporous framework synthesized in water, showing high CO₂ adsorption capacity and selectivity, even under humid conditions. acs.org | acs.org |

| Chromium Oxalate Complexes | Chromium (Cr) | Self-assembly led to the formation of novel three-dimensional polymorphs with distinct photocatalytic properties. researchgate.net | researchgate.net |

Non-Covalent Interactions in Supramolecular Structures

While the coordination bonds between metal ions and oxalate ligands form the primary structure of many supramolecular assemblies, non-covalent interactions are crucial for dictating the final three-dimensional architecture and ensuring its stability. mdpi.comnumberanalytics.com These interactions, though weaker than covalent or coordination bonds, are highly directional and collectively play a significant role in crystal engineering. mdpi.comresearchgate.net The main non-covalent interactions in supramolecular systems include hydrogen bonds, π-π interactions, and van der Waals forces. globethesis.com

In oxalate-containing supramolecular structures, hydrogen bonding is particularly prominent. The oxygen atoms of the oxalate ligand are excellent hydrogen bond acceptors. They readily interact with hydrogen bond donors, such as coordinated water molecules, lattice water molecules, or amine groups from other organic components within the structure. rsc.orgmdpi.com For example, in the crystal structure of bis(4-phenylpiperazin-1-ium) oxalate dihydrate, the oxalate anions and water molecules are linked by strong O-H···O hydrogen bonds, forming supramolecular units that are fundamental to maintaining the crystal structure. mdpi.com These layers are further connected by organic cations through N-H···O and C-H···O hydrogen bonds, creating a stable three-dimensional network. mdpi.com

| Interaction Type | Donor-Acceptor Atoms | Bond Length (Å) | Significance | Reference |

|---|---|---|---|---|

| Strong Hydrogen Bond | O-H···O | 2.6989 - 2.7040 | Connects oxalate anions and water molecules, forming stable supramolecular layers. | mdpi.com |

| Hydrogen Bond | N-H···O | 2.7300 - 2.8900 | Links organic cations to the oxalate-water layers. | mdpi.com |

| Weak Hydrogen Bond | C-H···O | 3.4470 | Provides additional stabilization for the 3D network structure. | mdpi.com |

Advanced Spectroscopic and Computational Characterization of Bis 2,5 Dioxopyrrolidin 1 Yl Oxalate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For a symmetrical molecule like Bis(2,5-dioxopyrrolidin-1-yl) oxalate (B1200264), NMR provides a distinct and interpretable spectral signature.

The proton NMR (¹H NMR) spectrum is fundamental for identifying the hydrogen environments within a molecule. In Bis(2,5-dioxopyrrolidin-1-yl) oxalate, the molecular symmetry dictates that all eight methylene (B1212753) protons of the two succinimide (B58015) rings are chemically and magnetically equivalent.

Detailed Research Findings: The ¹H NMR spectrum of this compound is characterized by its simplicity. It typically displays a single, sharp singlet in the aliphatic region of the spectrum. This signal corresponds to the eight protons (-(CO)CH₂CH₂(CO)-) of the two identical succinimide moieties. The absence of splitting for this peak underscores the equivalence of the protons and the lack of coupling with neighboring non-equivalent protons. The chemical shift for the protons in N-hydroxysuccinimide (NHS) esters is typically observed around 2.9 ppm. researchgate.net The exact position of the singlet can be subtly influenced by the solvent used for the analysis. For the parent N-hydroxysuccinimide, the four protons of the succinimide ring also present as a singlet. spectrabase.com